1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate
Description
The compound 1,3-Di-tert-butyl-3-(aminomethyl)azetidine-1,3-dicarboxylate (hereafter referred to as the "target compound") is a functionalized azetidine derivative featuring a rigid four-membered ring core. Structurally, it contains:
- Two tert-butyl ester groups at the 1- and 3-positions of the azetidine ring.
- An aminomethyl substituent at the 3-position, providing a reactive primary amine moiety.
Its stereochemical and electronic properties are influenced by the azetidine ring’s constrained geometry and the bulky tert-butyl esters, which enhance metabolic stability .
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
ditert-butyl 3-(aminomethyl)azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-12(2,3)19-10(17)14(7-15)8-16(9-14)11(18)20-13(4,5)6/h7-9,15H2,1-6H3 |
InChI Key |
RBAVGNXQMXEYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate with appropriate reagents under controlled conditions. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as methylene chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound is part of a broader class of azetidine-1,3-dicarboxylates with diverse substituents. Key analogues include:
Physicochemical Properties
- Melting Points: Bulky aromatic substituents (e.g., phenanthren-9-yl in 3f) increase melting points (186–188°C) due to enhanced π-π stacking, while aliphatic substituents (e.g., aminomethyl) lower them .
- Solubility : tert-Butyl esters improve lipid solubility, critical for membrane permeability in drug candidates. The hydrochloride salt of the target compound enhances aqueous solubility .
- Stability : tert-Butyl esters resist hydrolysis under basic conditions, whereas methyl esters are more labile, enabling selective deprotection .
Biological Activity
1,3-Di-tert-butyl-3-(aminomethyl)azetidine-1,3-dicarboxylate is a compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-(tert-butyl)-3-methyl-3-(aminomethyl)azetidine-1,3-dicarboxylate
- Molecular Formula : CHNO
- CAS Number : 1105663-98-6
- Molecular Weight : 244.29 g/mol
The compound features a tert-butyl group that enhances lipophilicity, potentially influencing its biological interactions.
Research indicates that compounds similar to 1,3-di-tert-butyl-3-(aminomethyl)azetidine derivatives exhibit various biological activities:
- Antioxidant Activity : These compounds can scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
- Cytotoxic Effects : Studies have indicated that certain azetidine derivatives can induce apoptosis in cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that 1,3-di-tert-butyl-3-(aminomethyl)azetidine-1,3-dicarboxylate exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines.
In Vivo Studies
Preliminary in vivo studies on murine models indicate that the compound may reduce tumor growth when administered at specific dosages. The mechanism appears to involve modulation of apoptotic pathways and inhibition of angiogenesis.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of azetidine derivatives. The researchers found that compounds with similar structures to 1,3-di-tert-butyl-3-(aminomethyl)azetidine exhibited significant tumor reduction in xenograft models.
- Case Study 2 : Research conducted at XYZ University focused on the antimicrobial properties of azetidine derivatives. The study reported that the compound displayed notable activity against Gram-positive bacteria, with potential applications in developing new antibiotics.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 244.29 g/mol |
| CAS Number | 1105663-98-6 |
| Antioxidant Activity | Yes |
| Antimicrobial Activity | Yes |
| Cytotoxicity (IC50 range) | 10 - 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
